
Diethyl 2-(4-methylpentan-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(4-methylpentan-2-yl)propanedioate is a chemical compound that is commonly used in scientific research. It is also known as ethyl 2-(4-methylpentan-2-yl)malonate and is a member of the malonate ester family. This compound has a wide range of applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of Diethyl 2-(4-methylpentan-2-yl)propanedioate is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines, alcohols, and thiols. It can also undergo decarboxylation under certain conditions, leading to the formation of reactive intermediates.
Biochemical And Physiological Effects
Diethyl 2-(4-methylpentan-2-yl)propanedioate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been reported to have antifungal and antibacterial activity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Diethyl 2-(4-methylpentan-2-yl)propanedioate in lab experiments is its versatility. It can be used as a starting material for the synthesis of various organic compounds, making it a valuable tool for organic chemists. Another advantage is its relatively low cost and easy availability. However, one limitation of using this compound is its potential toxicity. It should be handled with care and proper safety precautions should be taken.
Future Directions
There are several future directions for the use of Diethyl 2-(4-methylpentan-2-yl)propanedioate in scientific research. One area of interest is its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is the development of new synthetic methodologies using this compound as a building block. Additionally, the investigation of its mechanism of action and its interaction with biological molecules could lead to the development of new therapeutic agents.
Conclusion:
Diethyl 2-(4-methylpentan-2-yl)propanedioate is a versatile and valuable compound in scientific research. Its wide range of applications in organic chemistry, biochemistry, and pharmacology make it an important tool for scientists. Its potential as a drug candidate and the development of new synthetic methodologies using this compound as a building block are promising areas for future research.
Synthesis Methods
Diethyl 2-(4-methylpentan-2-yl)propanedioate can be synthesized through the reaction of diethyl malonate with 4-methyl-2-pentanone in the presence of a base such as sodium ethoxide. The reaction results in the formation of the desired compound along with sodium chloride as a byproduct.
Scientific Research Applications
Diethyl 2-(4-methylpentan-2-yl)propanedioate is widely used in scientific research, particularly in the field of organic chemistry. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a building block for the synthesis of complex molecules, such as natural products and biologically active compounds.
properties
CAS RN |
249728-64-1 |
|---|---|
Product Name |
Diethyl 2-(4-methylpentan-2-yl)propanedioate |
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
diethyl 2-(4-methylpentan-2-yl)propanedioate |
InChI |
InChI=1S/C13H24O4/c1-6-16-12(14)11(13(15)17-7-2)10(5)8-9(3)4/h9-11H,6-8H2,1-5H3 |
InChI Key |
RXNSNYVGDCGOCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(C)CC(C)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C(C)CC(C)C)C(=O)OCC |
synonyms |
(1,3-Dimethylbutyl)propanedioic Acid Diethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)
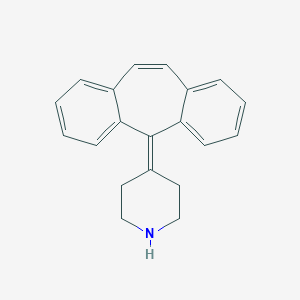
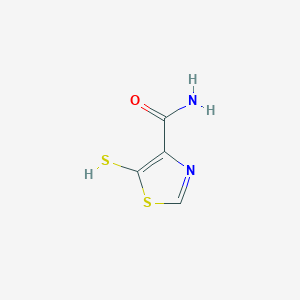
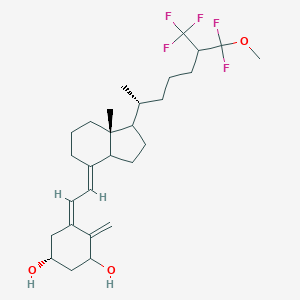
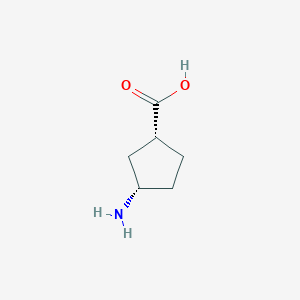
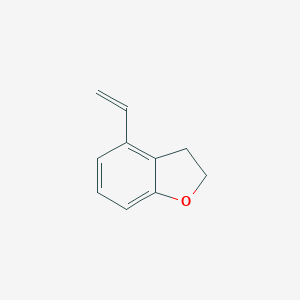
![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)

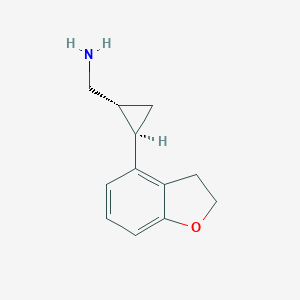
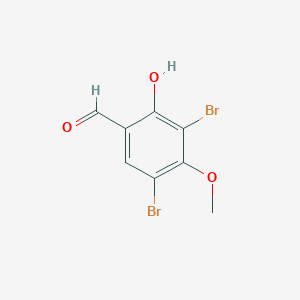
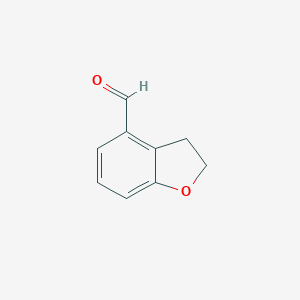
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)